3-(3-Ethyl-phenoxy)-phenylamine
Description
3-(3-Ethyl-phenoxy)-phenylamine is a phenylamine derivative featuring an ethyl-phenoxy substituent at the third position of the aromatic ring. This compound has garnered attention in synthetic chemistry due to its role in expanding structural diversity in angucyclinone derivatives. and highlight its synthesis through nonenzymatic incorporation under mild conditions, enabling efficient production of novel angucyclinones. The ethyl-phenoxy group contributes steric bulk and electron-donating effects via the oxygen atom, which may influence reactivity and interaction with biological targets. Its ethynyl-containing analogues, such as compound 3 in , are particularly notable for enabling click chemistry applications in target identification .
Properties
CAS No. |
887579-58-0 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-(3-ethylphenoxy)aniline |
InChI |
InChI=1S/C14H15NO/c1-2-11-5-3-7-13(9-11)16-14-8-4-6-12(15)10-14/h3-10H,2,15H2,1H3 |
InChI Key |
LCCBVZAPXUJIPW-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)OC2=CC=CC(=C2)N |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2=CC=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
The biological and chemical properties of phenylamine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Phenylamine Derivatives
Key Observations :
- Electron-Donating Groups: Ethyl-phenoxy (target compound) and methoxy substituents enhance electron density, improving reactivity in electrophilic substitution reactions. This property is critical in angucyclinone synthesis .
- Mixed Effects : Fluorinated derivatives (e.g., 3-Fluoro-4-(pyrrolidinyl-ethoxy)-phenylamine) combine electron-withdrawing fluorine with donating oxygen, balancing reactivity for pharmaceutical use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
